molecular formula C20H18N2O4 B11982547 2-(4-(Benzyloxy)phenoxy)-N'-(furan-2-ylmethylene)acetohydrazide CAS No. 303085-47-4

2-(4-(Benzyloxy)phenoxy)-N'-(furan-2-ylmethylene)acetohydrazide

Cat. No.: B11982547
CAS No.: 303085-47-4
M. Wt: 350.4 g/mol
InChI Key: SOKCHBAKEIJBOT-FYJGNVAPSA-N
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Description

2-(4-(Benzyloxy)phenoxy)-N’-(furan-2-ylmethylene)acetohydrazide is an organic compound that features a combination of benzyloxy, phenoxy, and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Benzyloxy)phenoxy)-N’-(furan-2-ylmethylene)acetohydrazide typically involves the reaction of 4-(benzyloxy)phenol with 2-chloroacetohydrazide, followed by condensation with furan-2-carbaldehyde. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Benzyloxy)phenoxy)-N’-(furan-2-ylmethylene)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The hydrazide group can be reduced to form corresponding amines.

    Substitution: The phenoxy and benzyloxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Oxidized furan derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted phenoxy and benzyloxy derivatives.

Scientific Research Applications

2-(4-(Benzyloxy)phenoxy)-N’-(furan-2-ylmethylene)acetohydrazide has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-(Benzyloxy)phenoxy)-N’-(furan-2-ylmethylene)acetohydrazide is not fully understood. it is believed to interact with various molecular targets and pathways, including:

    Enzyme Inhibition: May inhibit specific enzymes involved in metabolic pathways.

    Receptor Binding: Potential to bind to certain receptors, affecting cellular signaling.

    DNA Interaction: Could interact with DNA, leading to changes in gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(Methoxy)phenoxy)-N’-(furan-2-ylmethylene)acetohydrazide
  • 2-(4-(Ethoxy)phenoxy)-N’-(furan-2-ylmethylene)acetohydrazide
  • 2-(4-(Chlorophenoxy)-N’-(furan-2-ylmethylene)acetohydrazide

Uniqueness

2-(4-(Benzyloxy)phenoxy)-N’-(furan-2-ylmethylene)acetohydrazide is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity. This structural feature may provide enhanced stability and specific interactions with biological targets compared to its analogs.

Properties

CAS No.

303085-47-4

Molecular Formula

C20H18N2O4

Molecular Weight

350.4 g/mol

IUPAC Name

N-[(E)-furan-2-ylmethylideneamino]-2-(4-phenylmethoxyphenoxy)acetamide

InChI

InChI=1S/C20H18N2O4/c23-20(22-21-13-19-7-4-12-24-19)15-26-18-10-8-17(9-11-18)25-14-16-5-2-1-3-6-16/h1-13H,14-15H2,(H,22,23)/b21-13+

InChI Key

SOKCHBAKEIJBOT-FYJGNVAPSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)OCC(=O)N/N=C/C3=CC=CO3

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)OCC(=O)NN=CC3=CC=CO3

Origin of Product

United States

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